N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4OS/c1-7-2-3-8(14)11-10(7)17-13(20-11)18-12(19)9-6-15-4-5-16-9/h2-6H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDIDLYUMFOFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the cox pathway, leading to a decrease in the production of prostaglandins, which play a key role in inflammation, pain, and fever responses.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a synthetic compound with notable potential in various biological applications. Its molecular formula is C13H9ClN4OS, and it has a molecular weight of 304.75 g/mol. This compound has gained attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound is characterized by the following structural features:
- IUPAC Name : N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
- Molecular Formula : C13H9ClN4OS
- Molecular Weight : 304.75 g/mol
- Purity : Typically around 95% in research applications.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various strains of bacteria and fungi. Although specific data on this compound is limited, its structural relatives suggest a potential for antimicrobial efficacy.
Antitubercular Activity
Research into related compounds has demonstrated promising antitubercular activity. For example, imidazo-[2,1-b]-thiazole derivatives have been evaluated for their effects against Mycobacterium tuberculosis, showing IC50 values as low as 2.03 μM . Given the structural similarities, it is plausible that this compound may also exhibit similar activity.
Neuropharmacological Effects
In studies assessing the neuropharmacological effects of benzothiazole derivatives, some compounds have been identified as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission in the central nervous system . This suggests that this compound could potentially influence neurotransmitter levels and cognitive functions.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several benzothiazole derivatives and evaluated their biological activities. The findings indicated that modifications on the benzothiazole core significantly influenced their antimicrobial and antitubercular activities. The structure of this compound places it in a favorable position for similar evaluations .
Case Study 2: In Vivo Studies
In vivo studies using microdialysis techniques have shown that certain derivatives can cross the blood-brain barrier and modulate neurotransmitter levels such as acetylcholine and serotonin in the hippocampus . This raises the possibility that this compound could possess neuroactive properties worthy of further investigation.
Data Table: Comparative Biological Activity
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s analogs differ in substituents on the benzothiazole ring, pyrazine group, or the carboxamide side chain, which significantly influence their physicochemical and biological profiles.
Table 1: Key Structural Analogs and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
